molecular formula C8H9N5O2 B2899541 2-((6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide CAS No. 2034470-65-8

2-((6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide

カタログ番号: B2899541
CAS番号: 2034470-65-8
分子量: 207.193
InChIキー: OCKWLKDDKRNBFW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-((6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide” is a compound that has been mentioned in the context of being a pan-phosphodiesterase (PDE) family inhibitor . It has been implicated in a sustained increase in heart rate, increased cardiac output, and decreased contractility indices, as well as myocardial degeneration in in vivo safety evaluations in rats .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new small series of 6,8-disubstituted triazolo pyridazines has been synthesized and characterized biologically . The structure-based optimization of the starting hit compound prompted the discovery of these compounds .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied extensively. For example, the crystal structures of BD1 in complex with four selected inhibitors have been determined . Compounds containing [1,2,4] triazolo [4,3- b ]pyridazine derivatives offer promising starting molecules for designing potent BRD4 BD inhibitors .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been analyzed. For instance, phenyl groups at the C-3 position played a crucial role in exerting high activity and electron-donating groups, particularly –OH on the phenyl ring favored the activity .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular weight of a similar compound, 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol, is 150.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .

作用機序

Target of Action

Related compounds have been identified as pan-phosphodiesterase (pde) family inhibitors . PDEs play a crucial role in cellular signal transduction by breaking down cyclic nucleotides like cAMP and cGMP, thus regulating their intracellular levels.

Mode of Action

As a PDE inhibitor, this compound likely increases the intracellular levels of cAMP and cGMP by preventing their breakdown . This can lead to a variety of effects depending on the specific PDE isoform inhibited and the tissue in which it is expressed.

Result of Action

The result of the compound’s action would depend on the specific cellular context. In general, increasing cAMP or cGMP levels can lead to activation or inhibition of various downstream signaling pathways. For example, in some contexts, increased cAMP levels can lead to activation of protein kinase A (PKA), which can then phosphorylate a variety of target proteins, leading to changes in cell behavior .

Safety and Hazards

The safety and hazards of similar compounds have been evaluated. For example, broad off-target screens identified a similar compound as a pan-phosphodiesterase (PDE) family inhibitor, which was implicated in a sustained increase in heart rate, increased cardiac output, and decreased contractility indices, as well as myocardial degeneration in in vivo safety evaluations in rats .

将来の方向性

The future directions of research on similar compounds have been discussed. For instance, the development of BRD4 inhibitors against various diseases is actively being conducted . Furthermore, an attractive methodology for the synthesis of novel fused pyridazine derivatives has been proposed .

特性

IUPAC Name

2-[(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2/c1-5-2-6(15-3-7(9)14)8-11-10-4-13(8)12-5/h2,4H,3H2,1H3,(H2,9,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKWLKDDKRNBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=NN=C2C(=C1)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。